molecular formula C9H8BrNO2 B12337464 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole

6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole

Cat. No.: B12337464
M. Wt: 242.07 g/mol
InChI Key: XZCXSFVUXUECCV-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole is an organic compound characterized by its aromatic and heterocyclic structure. It appears as a white to pale yellow solid with a strong aromatic odor. This compound is notable for its symmetrical molecular structure and the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzo[d]isoxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole typically involves the bromination of 4-methoxy-3-methylbenzo[d]isoxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methylbenzo[d]isoxazole
  • 4-Bromo-3-methylbenzo[d]isoxazole
  • 5-Bromo-N-(6-methoxy-3-methylbenzo isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide

Uniqueness

6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole is unique due to the presence of both a bromine atom and a methoxy group on the benzo[d]isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-4-methoxy-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-5-9-7(12-2)3-6(10)4-8(9)13-11-5/h3-4H,1-2H3

InChI Key

XZCXSFVUXUECCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=C2)Br)OC

Origin of Product

United States

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